molecular formula C10H9N3OS B8313843 2-pyridin-2-yl-1,2,4,6-tetrahydro-3H-thieno[3,4-c]pyrazol-3-one

2-pyridin-2-yl-1,2,4,6-tetrahydro-3H-thieno[3,4-c]pyrazol-3-one

Cat. No. B8313843
M. Wt: 219.27 g/mol
InChI Key: ZCVUVQAULYHYQX-UHFFFAOYSA-N
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Patent
US09359329B2

Procedure details

A mixture of 7 g (64.1 mmol) of 2-hydrazinopyridine and 10.3 g (64.1 mmol) of methyl 4-oxotetrahydrothiophene-3-carboxylate in 130 mL of MeOH is heated for 12 hours at 80° C. The medium is then concentrated under reduced pressure and the residue obtained is purified by chromatography on a column of silica gel, eluting with a DCM/MeOH gradient of from 0 to 10% MeOH. After concentrating under reduced pressure, 8.7 g (34.5 mmol) of hydrazone intermediate, in the form of a yellow powder, are isolated and are then added portionwise, at room temperature, to a solution of 0.8 g (34.5 mmol) of sodium in 46 mL of anhydrous MeOH. The reaction medium is stirred for 2 hours at room temperature, and the precipitate formed is then filtered off and washed successively with 10 mL of MeOH and 20 mL of pentane. The residue obtained is dissolved in 20 mL of water and 10 mL of acetic acid are added. The precipitate obtained is filtered off, washed with 10 mL of water, dried under vacuum and recrystallized from EtOH. 4.2 g of 2-pyridin-2-yl-1,2,4,6-tetrahydro-3H-thieno[3,4-c]pyrazol-3-one are obtained in the form of a whitish powder.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydrazone
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
46 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[NH2:2].O=[C:10]1[CH2:14][S:13][CH2:12][CH:11]1[C:15](OC)=[O:16].[Na].C(O)(=O)C>CO.O>[N:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[N:1]1[C:15](=[O:16])[C:11]2[CH2:12][S:13][CH2:14][C:10]=2[NH:2]1 |^1:18|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
N(N)C1=NC=CC=C1
Name
Quantity
10.3 g
Type
reactant
Smiles
O=C1C(CSC1)C(=O)OC
Name
Quantity
130 mL
Type
solvent
Smiles
CO
Step Two
Name
hydrazone
Quantity
8.7 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.8 g
Type
reactant
Smiles
[Na]
Name
Quantity
46 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction medium is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The medium is then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a column of silica gel
WASH
Type
WASH
Details
eluting with a DCM/MeOH gradient of from 0 to 10% MeOH
CUSTOM
Type
CUSTOM
Details
are isolated
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is then filtered off
WASH
Type
WASH
Details
washed successively with 10 mL of MeOH and 20 mL of pentane
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with 10 mL of water
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
recrystallized from EtOH

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=C(C=CC=C1)N1NC2=C(C1=O)CSC2
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 29.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.